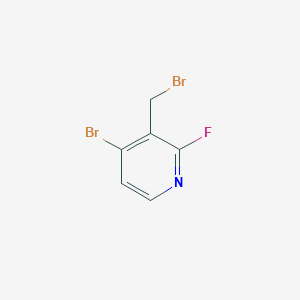
4-Bromo-3-(bromomethyl)-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(bromomethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-2-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often include the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted pyridines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions include azido, thiol, or alkoxy-substituted pyridines, pyridine N-oxides, and methyl-substituted pyridines .
Scientific Research Applications
4-Bromo-3-(bromomethyl)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds that can act as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential use in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromomethyl)-2-fluoropyridine is largely dependent on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. The presence of the fluorine atom can influence the electronic properties of the ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoropyridine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-Bromo-2-fluoropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-3-fluoropyridine: Another isomer with distinct chemical properties and uses.
Uniqueness
4-Bromo-3-(bromomethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, along with a bromomethyl group. This combination of substituents provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRDFLCKQWMEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
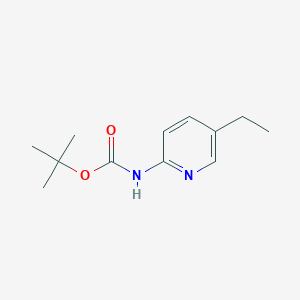
![5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B13010878.png)
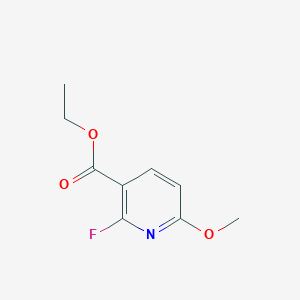
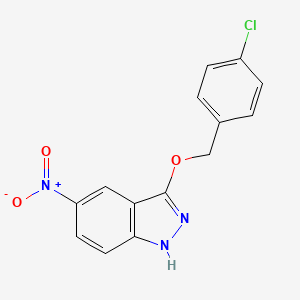
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
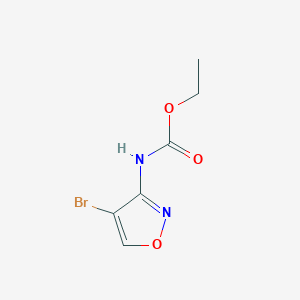
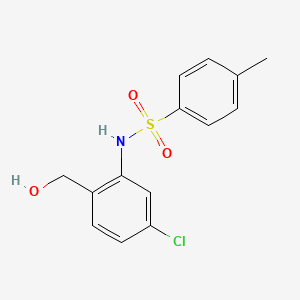
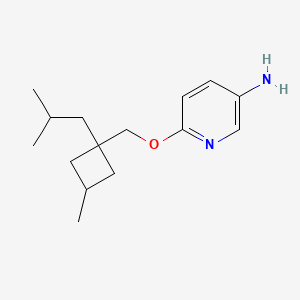
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
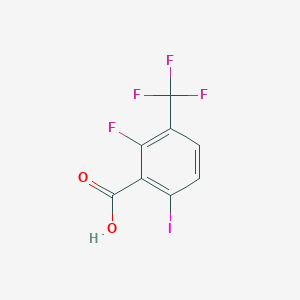
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
